3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one
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Description
3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Biological Activity
3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its antifungal and antimycobacterial properties, as well as its cytotoxic effects.
Structural Characteristics
The compound is characterized by its isoxazole ring and a phenyl group substituted with a 2,4,6-trimethylbenzylidene moiety. This unique structure contributes to its biological properties. Crystallographic studies reveal that the compound can exist in different conformations (Z and E forms), which may influence its biological interactions .
Antifungal Activity
Recent studies have demonstrated that this compound exhibits notable antifungal activity. For instance, derivatives of this compound were tested against various fungal strains, including Aspergillus fumigatus and Fusarium oxysporum. The results indicated that some derivatives showed over 50% growth inhibition at concentrations as low as 100 μg/mL .
Table 1: Antifungal Activity of Derivatives
Compound | Fungal Strain | Inhibition (%) | MIC (μg/mL) |
---|---|---|---|
This compound | Fusarium oxysporum | >50 | 100 |
3-Chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one | Aspergillus flavus | >50 | 100 |
Antimycobacterial Activity
In addition to antifungal properties, this compound has shown promising results against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives exhibited activity comparable to standard treatments like ethambutol, with minimum inhibitory concentrations (MIC) around 1.56 μg/mL .
Cytotoxicity Studies
Cytotoxicity assessments against NIH/3T3 cell lines revealed that while the compound exhibits antifungal and antimycobacterial activities, it also has a cytotoxic effect. The IC50 values for some derivatives were found to be relatively high, indicating a selective action on fungal cells with minimal effects on normal mammalian cells.
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | NIH/3T3 | >1000 |
Derivative A | NIH/3T3 | 148.26 |
Derivative B | NIH/3T3 | 187.66 |
The mechanism behind the biological activity of this compound is believed to involve the inhibition of ergosterol synthesis in fungi. This action is similar to that of azole antifungals, which target the CYP51 enzyme involved in ergosterol biosynthesis . The presence of electronegative substituents on the phenyl moiety enhances the compound's reactivity and biological efficacy.
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(4Z)-3-phenyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H17NO2/c1-12-9-13(2)16(14(3)10-12)11-17-18(20-22-19(17)21)15-7-5-4-6-8-15/h4-11H,1-3H3/b17-11- |
InChI Key |
JCCAOHVUEXIFQM-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=NOC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.